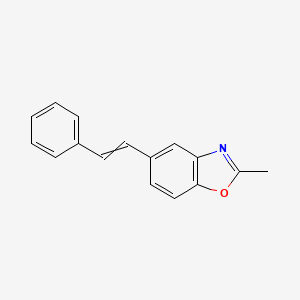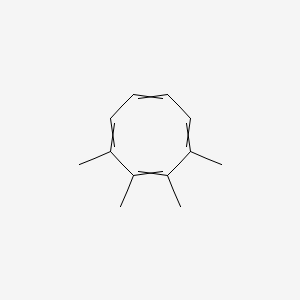
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene is a chemical compound that belongs to the class of cyclooctatetraenes This compound is characterized by its unique structure, which includes a cyclooctatetraene ring with four methyl groups attached at the 1, 2, 3, and 8 positions
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene can be synthesized through a series of chemical reactions. One common method involves the cyclotetramerization of propargyl alcohol in the presence of a nickel(0) catalyst. This reaction proceeds via a (2 + 2 + 2 + 2) cycloaddition mechanism, resulting in the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
化学反应分析
Types of Reactions
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce more saturated hydrocarbons.
科学研究应用
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
作用机制
The mechanism of action of 1,2,3,8-tetramethylcycloocta-1,3,5,7-tetraene involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π interactions and form stable complexes with metal ions. These interactions can influence the compound’s reactivity and biological activity. Additionally, the presence of methyl groups can affect the compound’s electronic properties and steric hindrance, further modulating its behavior in chemical and biological systems .
相似化合物的比较
Similar Compounds
Cyclooctatetraene: The parent compound without methyl substitutions.
1,4,5,8-Tetramethylcycloocta-1,3,5,7-tetraene: A similar compound with methyl groups at different positions.
Cyclooctane: A saturated analog of cyclooctatetraene.
Uniqueness
1,2,3,8-Tetramethylcycloocta-1,3,5,7-tetraene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
属性
CAS 编号 |
56683-76-2 |
|---|---|
分子式 |
C12H16 |
分子量 |
160.25 g/mol |
IUPAC 名称 |
1,2,3,8-tetramethylcycloocta-1,3,5,7-tetraene |
InChI |
InChI=1S/C12H16/c1-9-7-5-6-8-10(2)12(4)11(9)3/h5-8H,1-4H3 |
InChI 键 |
RJSBVCBNRZPVHP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=CC=C(C(=C1C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Bromophenyl)methylidene]-5-methyloxolan-2-one](/img/structure/B14625829.png)
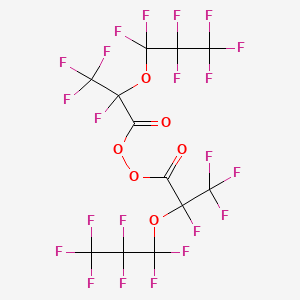

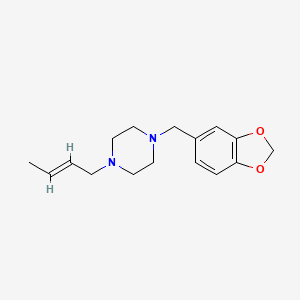
![Methanaminium, N-[(dimethylamino)(methylthio)methylene]-N-methyl-](/img/structure/B14625859.png)

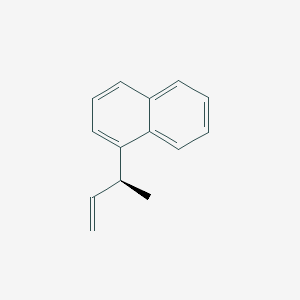
![3-[(2-Ethylhexyl)oxy]-N,N-dimethylpropanamide](/img/structure/B14625870.png)
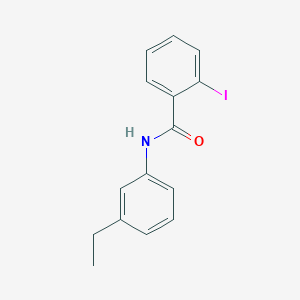
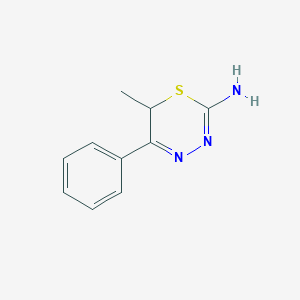
![{2-[(Propan-2-yl)sulfanyl]prop-1-en-1-yl}phosphonic dichloride](/img/structure/B14625886.png)
![1-[1-Butyl-4-(3-hydroxyphenyl)piperidin-4-yl]propan-1-one](/img/structure/B14625897.png)
